molecular formula C18H12F4N2O2S B6550761 2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 1040658-04-5

2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B6550761
CAS No.: 1040658-04-5
M. Wt: 396.4 g/mol
InChI Key: GTHIOZAXBAVFRU-UHFFFAOYSA-N
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Description

This compound is a sulfur-containing acetamide derivative featuring a 1,3-oxazole core substituted with a 4-fluorophenyl group and a sulfanyl linker connected to an N-[2-(trifluoromethyl)phenyl]acetamide moiety. Its structure combines fluorinated aromatic systems with heterocyclic and thioether functionalities, which are common in pharmaceuticals and agrochemicals due to their metabolic stability and bioavailability.

Properties

IUPAC Name

2-[[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F4N2O2S/c19-12-7-5-11(6-8-12)15-9-23-17(26-15)27-10-16(25)24-14-4-2-1-3-13(14)18(20,21)22/h1-9H,10H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTHIOZAXBAVFRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NC=C(O2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F4N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of structurally related compounds, focusing on substituent variations, molecular properties, and reported biological activities.

Compound Name Key Structural Differences Molecular Weight Biological Activity/Application References
Target Compound :
2-{[5-(4-Fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide
1,3-Oxazole core; 4-fluorophenyl and 2-(trifluoromethyl)phenyl groups; sulfanyl linker 424.38 g/mol Not explicitly reported, but structural analogs suggest potential enzyme inhibition (e.g., phospholipase A2) or antimicrobial activity.
2-{[5-(4-tert-Butylphenyl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide 1,2,4-Triazole core; 4-methoxyphenyl and tert-butyl substituents 504.58 g/mol Likely optimized for hydrophobic interactions; no direct activity reported, but triazole derivatives often exhibit antifungal/antibacterial properties.
2-{[5-(4-Fluorophenyl)-1,2-oxazol-3-yl]methoxy}-N-[3-(trifluoromethyl)phenyl]acetamide Methoxy linker instead of sulfanyl; trifluoromethyl group at phenyl-3 position 408.32 g/mol Positional isomerism may alter target binding; oxazole-methoxy derivatives are explored in anticancer research.
Flufenacet
(N-(4-Fluorophenyl)-N-(1-methylethyl)-2-((5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)oxy)acetamide)
1,3,4-Thiadiazole core; isopropyl group; oxy linker 364.34 g/mol Herbicide targeting very-long-chain fatty acid synthesis. Demonstrates agrochemical utility vs. pharmaceutical focus of target compound.
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide Chloronitrophenyl and methylsulfonyl groups 306.72 g/mol Intermediate for sulfur-containing heterocycles; highlights synthetic versatility of acetamide derivatives.

Key Observations:

Heterocyclic Core Modifications: Replacement of the 1,3-oxazole (target compound) with 1,2,4-triazole (e.g., ) or 1,3,4-thiadiazole (e.g., ) alters electronic properties and binding affinities. Triazoles enhance metabolic stability, while thiadiazoles improve lipophilicity.

Substituent Effects :

  • Fluorine and trifluoromethyl groups enhance bioavailability and resistance to oxidative metabolism. The 4-fluorophenyl group is common in kinase inhibitors .
  • Positional isomerism (e.g., trifluoromethyl at phenyl-2 vs. phenyl-3) significantly impacts target selectivity, as seen in .

Biological Activity Trends :

  • Sulfanyl-acetamide derivatives are frequently associated with enzyme inhibition (e.g., phospholipase A2 inhibitors in ).
  • Flufenacet exemplifies agrochemical applications, whereas other analogs (e.g., ) align with pharmaceutical research.

Research Findings and Implications

  • Agrochemical vs. Pharmaceutical Design : The trifluoromethyl group in the target compound is more common in pharmaceuticals (e.g., kinase inhibitors) than in agrochemicals like Flufenacet .

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